molecular formula C20H23NO4 B1430939 (S)-3-Biphenyl-4-YL-3-tert-butoxycarbonylamino-propionic acid CAS No. 1228561-10-1

(S)-3-Biphenyl-4-YL-3-tert-butoxycarbonylamino-propionic acid

Cat. No. B1430939
M. Wt: 341.4 g/mol
InChI Key: ZWLSFMKIYINIHZ-KRWDZBQOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-3-Biphenyl-4-YL-3-tert-butoxycarbonylamino-propionic acid, also known as SBB-TBCA, is a synthetic, non-steroidal compound that has been used in scientific research for its biochemical and physiological effects. It is a chiral, secondary amine-based compound that was initially developed as a potential drug for treating inflammation and pain. It has been studied for its potential to modulate inflammation, pain, and other inflammatory-related diseases.

Mechanism Of Action

The mechanism of action of (S)-3-Biphenyl-4-YL-3-tert-butoxycarbonylamino-propionic acid is not well understood. However, it is thought to act as an agonist of the cannabinoid receptor CB1 and to modulate the activity of cyclooxygenase-2 (COX-2), an enzyme that plays an important role in inflammation. Additionally, it is thought to act as an inhibitor of the enzyme 5-lipoxygenase (5-LOX), which is involved in the production of pro-inflammatory leukotrienes.

Biochemical And Physiological Effects

(S)-3-Biphenyl-4-YL-3-tert-butoxycarbonylamino-propionic acid has been studied for its potential to modulate inflammation, pain, and other inflammatory-related diseases. In preclinical studies, it has been shown to reduce inflammation and pain in animal models of arthritis and neuropathic pain. Additionally, it has been shown to reduce levels of inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).

Advantages And Limitations For Lab Experiments

The main advantage of using (S)-3-Biphenyl-4-YL-3-tert-butoxycarbonylamino-propionic acid in laboratory experiments is its ability to modulate inflammation and pain in animal models. Additionally, it has been shown to be well tolerated in animal studies, with no adverse effects observed. However, it is important to note that the effects of (S)-3-Biphenyl-4-YL-3-tert-butoxycarbonylamino-propionic acid in humans have not been studied and its safety and efficacy in humans has not been established.

Future Directions

There are several potential future directions for research into (S)-3-Biphenyl-4-YL-3-tert-butoxycarbonylamino-propionic acid. These include further investigation into its potential to modulate inflammation and pain in animal models and humans, as well as its potential to target specific inflammatory pathways. Additionally, further research is needed to determine its safety and efficacy in humans and to identify any potential adverse effects. Additionally, research into its potential to modulate the activity of other enzymes involved in inflammation and pain, such as cyclooxygenase-1 (COX-1) and 5-lipoxygenase (5-LOX), is needed. Finally, research into its potential to modulate the activity of other enzymes involved in inflammation, such as cyclooxygenase-2 (COX-2) and nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), is also needed.

Scientific Research Applications

(S)-3-Biphenyl-4-YL-3-tert-butoxycarbonylamino-propionic acid has been studied for its potential to modulate inflammation, pain, and other inflammatory-related diseases. It has been used in research to investigate the role of inflammation in the development of various diseases such as cancer, cardiovascular disease, and neurodegenerative diseases. Additionally, it has been studied for its potential to target specific inflammatory pathways to reduce inflammation and pain.

properties

IUPAC Name

(3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-phenylphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO4/c1-20(2,3)25-19(24)21-17(13-18(22)23)16-11-9-15(10-12-16)14-7-5-4-6-8-14/h4-12,17H,13H2,1-3H3,(H,21,24)(H,22,23)/t17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWLSFMKIYINIHZ-KRWDZBQOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC(=O)O)C1=CC=C(C=C1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC(=O)O)C1=CC=C(C=C1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-3-Biphenyl-4-YL-3-tert-butoxycarbonylamino-propionic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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